

Application Notes and Protocols for S-acetyl-PEG6-Boc

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Compound of Interest

Compound Name: S-acetyl-PEG6-Boc

Cat. No.: B610654

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, storage, and utilization of **S-acetyl-PEG6-Boc**, a heterobifunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

Product Information and Handling

1.1. Chemical Information

Property	Value
Chemical Name	S-acetyl-polyethylene glycol (6 units)-tert-butyloxycarbonyl
Molecular Formula	C ₂₁ H ₄₀ O ₉ S
Molecular Weight	468.6 g/mol
CAS Number	1818294-39-1
Purity	Typically >95%

1.2. Handling and Personal Protective Equipment (PPE)

S-acetyl-PEG6-Boc should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard laboratory PPE is required:

- **Gloves:** Nitrile or latex gloves should be worn to prevent skin contact.
- **Eye Protection:** Safety glasses or goggles are mandatory.
- **Lab Coat:** A standard lab coat should be worn.

Avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water.

Storage and Stability

Proper storage is critical to maintain the integrity of **S-acetyl-PEG6-Boc**.

2.1. Storage Conditions

Condition	Recommendation
Temperature	Long-term: -20°C. Short-term (days to weeks): 2-8°C.
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Light	Protect from light by storing in a dark, opaque container.
Moisture	Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.

2.2. Stability Profile

- **pH Stability:** The S-acetyl group is susceptible to hydrolysis under basic conditions. The Boc protecting group is labile in acidic conditions. The molecule is most stable at a neutral pH.

- **Thermal Stability:** Avoid repeated freeze-thaw cycles. Aliquot the compound upon receipt if it will be used multiple times.

Solubility

While specific quantitative data for **S-acetyl-PEG6-Boc** is not readily available, based on the properties of similar PEGylated molecules, the following qualitative solubility information can be provided:

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Soluble
N,N-Dimethylformamide (DMF)	Soluble
Dichloromethane (DCM)	Soluble
Water	Limited Solubility
Methanol	Soluble
Ethanol	Soluble

It is recommended to prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF.

Experimental Protocols

4.1. Protocol for Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

- **S-acetyl-PEG6-Boc**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)

- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve **S-acetyl-PEG6-Boc** in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
- Upon completion, remove the DCM and excess TFA by rotary evaporation.
- The resulting amine-TFA salt can be used directly in the next step or purified further.

Table of Boc Deprotection Conditions:

Reagent	Solvent	Temperature (°C)	Time (h)
20-50% TFA	Dichloromethane (DCM)	0 to Room Temp	1 - 2
4M HCl	1,4-Dioxane	Room Temp	1 - 2

4.2. Protocol for S-acetyl Deprotection (Thiol Generation)

This protocol describes the removal of the S-acetyl group to generate the free thiol.

Materials:

- S-acetyl-PEG6-amine (product from Boc deprotection)
- Anhydrous Methanol (MeOH)
- 0.5 M Sodium Methoxide (NaOMe) in MeOH
- Glacial Acetic Acid
- Round-bottom flask
- Magnetic stirrer

Procedure:

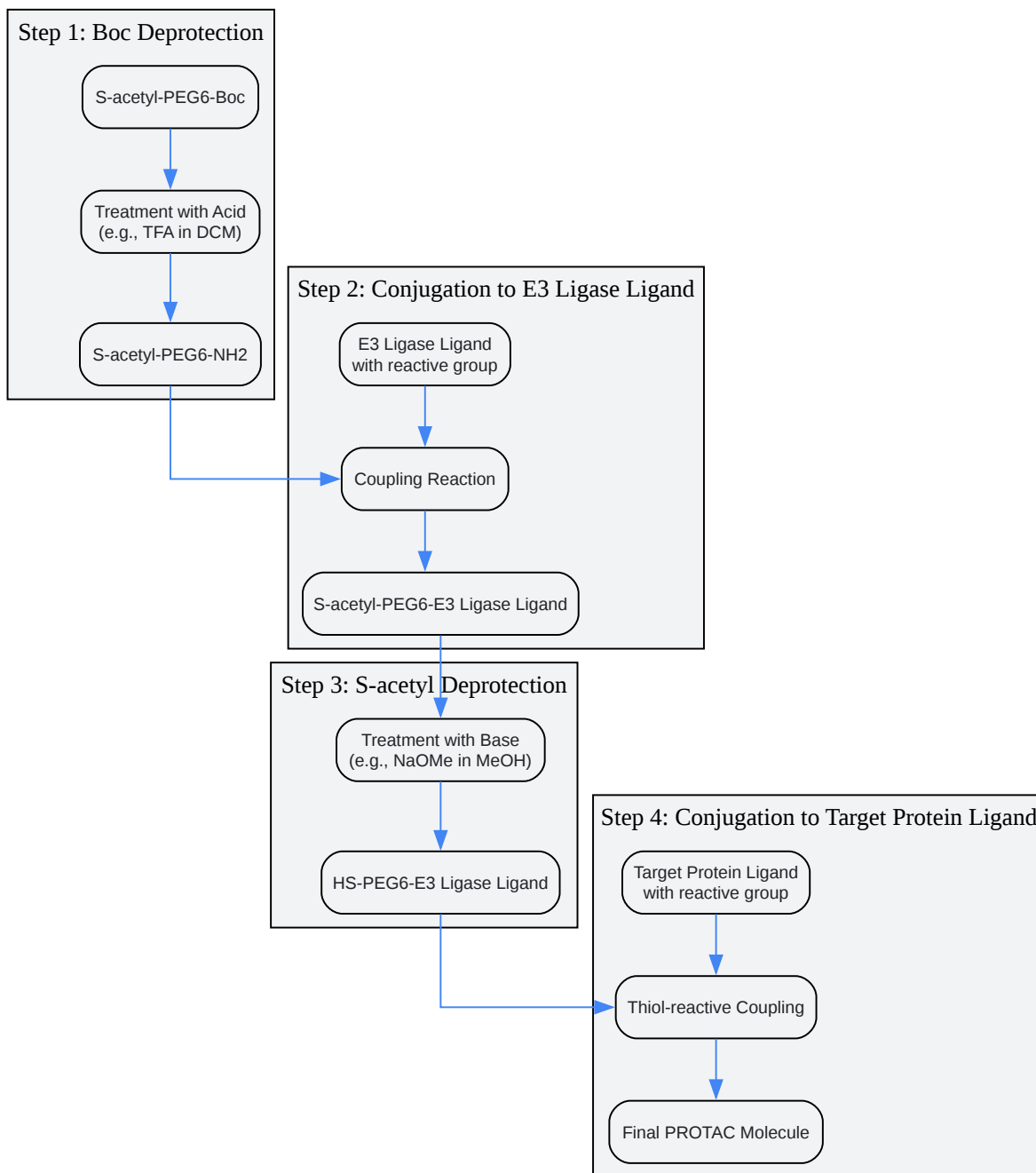
- Dissolve the S-acetyl-PEG6-amine in anhydrous methanol under an inert atmosphere.
- Add 0.5 M sodium methoxide in methanol (1.1 equivalents) dropwise to the solution.
- Stir the reaction at room temperature for 30-60 minutes.
- Monitor the deprotection by TLC or LC-MS.
- Once the reaction is complete, neutralize the mixture by adding glacial acetic acid.
- The solvent can be removed under reduced pressure, and the resulting thiol can be used immediately in subsequent conjugation reactions.

Application in PROTAC Synthesis

S-acetyl-PEG6-Boc is a key building block for the synthesis of PROTACs. The PEG linker provides desirable solubility and pharmacokinetic properties, while the terminal functional groups allow for conjugation to a target protein ligand and an E3 ligase ligand.

5.1. General Workflow for PROTAC Synthesis using **S-acetyl-PEG6-Boc**

The following diagram illustrates a typical workflow for synthesizing a PROTAC using **S-acetyl-PEG6-Boc**.

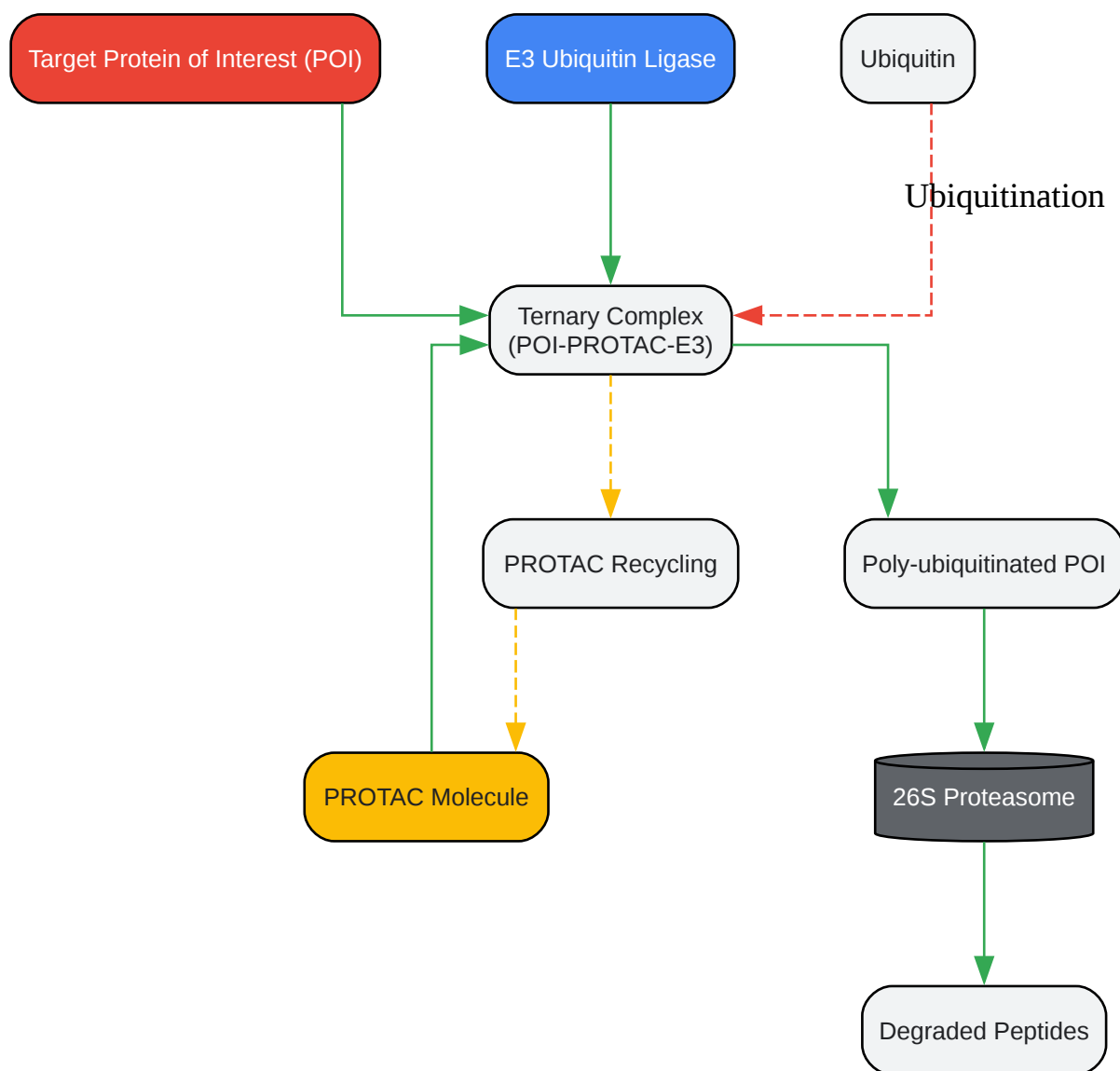


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A general synthetic workflow for PROTAC synthesis.

5.2. PROTAC Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.



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